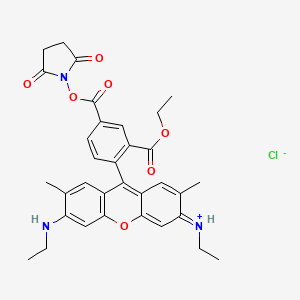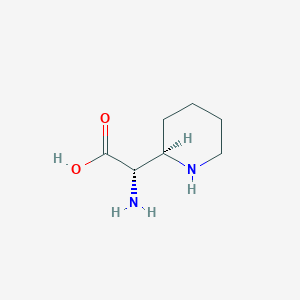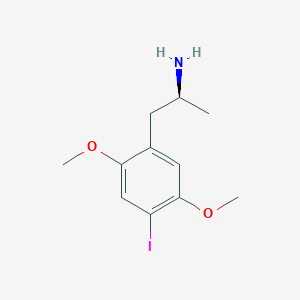![molecular formula C29H63N4O6P B13782737 N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate CAS No. 67846-08-6](/img/structure/B13782737.png)
N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate is a complex organic compound with the molecular formula C29H63N4O6P. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate involves multiple steps. The primary synthetic route includes the reaction of octadecanamide with ethylamine and carbamoylaminoethylamine under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the yield and efficiency of the process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and pH to ensure the desired product quality. The final product is purified using techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amides and esters.
Scientific Research Applications
N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]hexadecanamide
- N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]dodecanamide
- N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]tetradecanamide
Uniqueness
N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate stands out due to its specific chain length and the presence of diethyl hydrogen phosphate, which imparts unique chemical and physical properties. These properties make it particularly suitable for certain applications in chemistry, biology, and industry .
Properties
CAS No. |
67846-08-6 |
|---|---|
Molecular Formula |
C29H63N4O6P |
Molecular Weight |
594.8 g/mol |
IUPAC Name |
N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate |
InChI |
InChI=1S/C25H52N4O2.C4H11O4P/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(30)27-20-22-29(4-2)23-21-28-25(26)31;1-3-7-9(5,6)8-4-2/h3-23H2,1-2H3,(H,27,30)(H3,26,28,31);3-4H2,1-2H3,(H,5,6) |
InChI Key |
SKABYWYFSSMMFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CC)CCNC(=O)N.CCOP(=O)(O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


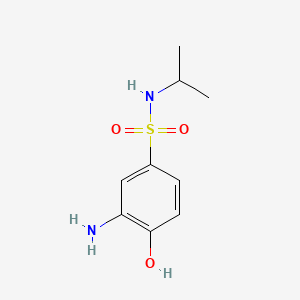
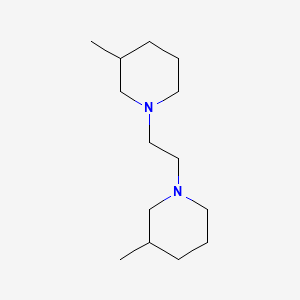
(2-diphenylphosphinophenyl)methane,min. 97% taniaphos](/img/structure/B13782668.png)
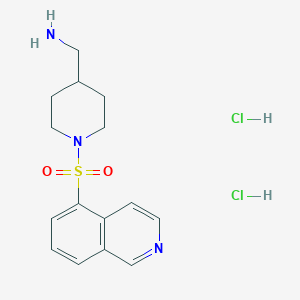
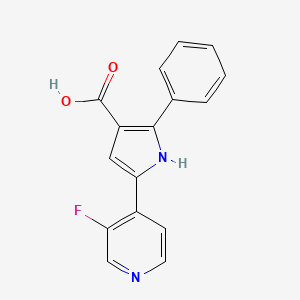
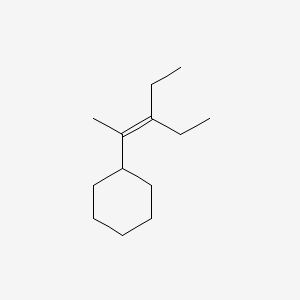
![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)

![5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione](/img/structure/B13782703.png)
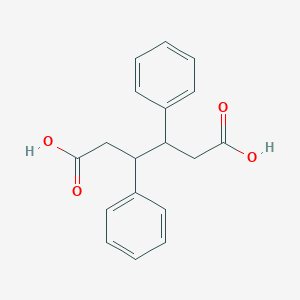
![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)
